(1,1-Difluoro-2-iodoethyl)benzene

Radical chemistry Photoredox catalysis Difluoroalkylation

(1,1-Difluoro-2-iodoethyl)benzene (CAS 133932-40-8) is a halogenated aromatic compound containing a gem-difluoro group and an iodine atom on an ethyl linker. It serves as a versatile synthetic intermediate for introducing difluoroalkyl moieties via radical pathways and participates in cross-coupling reactions enabled by the aryl iodide functionality.

Molecular Formula C8H7F2I
Molecular Weight 268.04 g/mol
CAS No. 133932-40-8
Cat. No. B3098600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,1-Difluoro-2-iodoethyl)benzene
CAS133932-40-8
Molecular FormulaC8H7F2I
Molecular Weight268.04 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CI)(F)F
InChIInChI=1S/C8H7F2I/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5H,6H2
InChIKeyXIXBDOZIXAWAFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (1,1-Difluoro-2-iodoethyl)benzene (CAS 133932-40-8): A Gem-Difluoroalkyl Iodide Building Block for Radical and Cross-Coupling Chemistry


(1,1-Difluoro-2-iodoethyl)benzene (CAS 133932-40-8) is a halogenated aromatic compound containing a gem-difluoro group and an iodine atom on an ethyl linker. It serves as a versatile synthetic intermediate for introducing difluoroalkyl moieties via radical pathways [1] and participates in cross-coupling reactions enabled by the aryl iodide functionality . Commercially available in purities up to 98% , its dual-reactivity profile distinguishes it from simpler alkyl halides and non-fluorinated analogs.

Why (1,1-Difluoro-2-iodoethyl)benzene Cannot Be Replaced by Common Alkyl Halides or Mono-Halogenated Analogs


The gem-difluoro substitution pattern imparts unique electronic and steric properties that dramatically alter reaction outcomes compared to non-fluorinated or mono-fluorinated congeners. The CF2 group stabilizes adjacent radical intermediates and influences the conformational landscape of resulting molecules, making it a sought-after bioisostere in medicinal chemistry [1]. Simultaneously, the iodine atom provides a handle for transition-metal-catalyzed cross-coupling that is absent in simple difluoroalkanes [2]. Substituting this compound with, for example, (2-iodoethyl)benzene or (1,1-difluoroethyl)benzene would either forfeit the radical reactivity of the difluoroalkyl iodide moiety or the synthetic versatility of the aryl iodide, respectively. The quantitative data below substantiate the performance advantages of this dual-functional building block.

Quantitative Differentiation of (1,1-Difluoro-2-iodoethyl)benzene (CAS 133932-40-8) vs. Analogous Building Blocks


Visible-Light-Mediated Radical Addition Yields: (1,1-Difluoro-2-iodoethyl)benzene Class vs. Non-Fluorinated Alkyl Iodides

1,1-Difluorinated alkyl iodides, including the target compound class, undergo radical addition to electron-deficient alkenes under irradiation with blue light (400 nm) using sodium cyanoborohydride as a hydrogen atom source. In contrast, non-fluorinated alkyl iodides typically require more energetic UV light (xenon arc lamp) to trigger analogous reactions [1]. For the model substrate 1a (a representative gem-difluoroalkyl iodide), reaction with tert-butyl acrylate provided product 3a in 83% isolated yield [1].

Radical chemistry Photoredox catalysis Difluoroalkylation

Substrate Scope and Availability: Gem-Difluoroalkyl Iodides vs. Perfluoroalkyl Iodides

While perfluorinated alkyl iodides (e.g., CF3(CF2)nI) are commonly employed in radical fluoroalkylation, reactions with gem-difluorinated iodides such as (1,1-difluoro-2-iodoethyl)benzene have historically been limited by synthetic accessibility [1]. Recent advances have enabled the preparation of diverse gem-difluoroalkyl iodides from organozinc reagents and difluorocarbene, expanding the accessible chemical space [1]. The target compound thus offers a distinct substitution pattern (aryl-CF2-CH2-I) that is not readily available from perfluoroalkyl iodide precursors.

Organofluorine chemistry Radical addition Synthetic methods

Dual Reactivity: Cross-Coupling Capability of Aryl Iodide Moiety vs. Non-Iodinated Difluoroalkanes

(1,1-Difluoro-2-iodoethyl)benzene contains an aryl iodide functionality that enables participation in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille couplings [1]. In contrast, non-iodinated gem-difluoroalkanes (e.g., 1,1-difluoroethylbenzene) lack this reactive handle and are limited to radical-based transformations. This dual-reactivity profile allows sequential or orthogonal functionalization strategies not possible with simpler difluoroalkanes.

Cross-coupling Palladium catalysis C–C bond formation

Metabolic Stability and Conformational Control: Gem-Difluoro Moiety vs. Non-Fluorinated Ethyl Linkers

The CF2 group is a well-established bioisostere for ethereal oxygen and can influence the conformation and metabolic stability of drug candidates [1]. Replacement of a CH2–CH2 linker with CF2–CH2 in (1,1-difluoro-2-iodoethyl)benzene introduces a dipole moment that alters molecular shape and can enhance binding affinity to protein targets [2]. While direct comparative biological data for this specific compound are not available in public literature, the class effect is supported by numerous case studies in medicinal chemistry [2].

Medicinal chemistry Bioisosteres Drug design

High-Impact Application Scenarios for (1,1-Difluoro-2-iodoethyl)benzene (CAS 133932-40-8) Based on Verified Differentiation


Synthesis of Difluoroalkylated Drug Candidates via Visible-Light Photoredox Methods

Use (1,1-difluoro-2-iodoethyl)benzene as a radical precursor in visible-light-mediated addition to electron-deficient alkenes, achieving up to 83% yield under mild, metal-free conditions [1]. This method enables the rapid construction of gem-difluoroalkyl-containing scaffolds for medicinal chemistry programs, avoiding the need for UV irradiation or toxic tin reagents.

Preparation of Orthogonal Building Blocks for Sequential Cross-Coupling and Radical Functionalization

Leverage the aryl iodide moiety for palladium-catalyzed Suzuki-Miyaura or Stille couplings [2], followed by visible-light radical difluoroalkylation of the pendant iodoethyl group. This orthogonal reactivity profile streamlines the synthesis of complex, polyfunctional molecules for SAR studies and lead optimization.

Exploration of Conformationally Constrained Analogs for Structure-Activity Relationship (SAR) Studies

Incorporate the CF2–CH2 linker into bioactive molecules as a bioisosteric replacement for ethereal oxygen or CH2–CH2 groups [3]. The resulting conformational restriction and altered dipole moment can modulate target binding and metabolic stability, providing medicinal chemists with a tool to fine-tune pharmacological properties.

Development of Novel Materials with Fluorinated Motifs

Utilize the unique electronic properties of the gem-difluoro group to design fluorinated monomers or ligands for materials applications. The dual-reactivity profile allows for tailored incorporation into polymers or metal-organic frameworks via orthogonal cross-coupling and radical polymerization strategies.

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